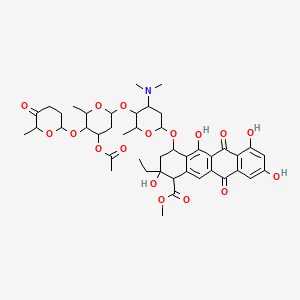
3''-O-Acetyl-2-hydroxyaclacinomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’'-O-Acetyl-2-hydroxyaclacinomycin is a chemical compound with the molecular formula C44H55NO17 and a molecular weight of 869.904 g/mol It is a derivative of aclacinomycin, which is an anthracycline antibiotic known for its antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’'-O-Acetyl-2-hydroxyaclacinomycin typically involves the acetylation of 2-hydroxyaclacinomycin. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of 3’'-O-Acetyl-2-hydroxyaclacinomycin follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3’'-O-Acetyl-2-hydroxyaclacinomycin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3’'-O-Acetyl-2-hydroxyaclacinomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying acetylation reactions and the behavior of anthracycline derivatives.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: The compound is used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 3’'-O-Acetyl-2-hydroxyaclacinomycin involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the replication and transcription processes. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication.
Comparison with Similar Compounds
Similar Compounds
Aclacinomycin: The parent compound, known for its antitumor activity.
Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action.
Daunorubicin: A closely related compound used in cancer therapy.
Uniqueness
3’‘-O-Acetyl-2-hydroxyaclacinomycin is unique due to its acetyl group at the 3’’ position, which enhances its stability and alters its interaction with biological targets. This modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to other anthracyclines.
Properties
CAS No. |
86670-20-4 |
|---|---|
Molecular Formula |
C44H55NO17 |
Molecular Weight |
869.9 g/mol |
IUPAC Name |
methyl 4-[5-[4-acetyloxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C44H55NO17/c1-9-44(54)17-30(35-23(37(44)43(53)55-8)14-25-36(40(35)52)39(51)34-24(38(25)50)12-22(47)13-28(34)49)60-32-15-26(45(6)7)41(19(3)57-32)62-33-16-29(59-21(5)46)42(20(4)58-33)61-31-11-10-27(48)18(2)56-31/h12-14,18-20,26,29-33,37,41-42,47,49,52,54H,9-11,15-17H2,1-8H3 |
InChI Key |
PHBWROLTIPXDSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)OC(=O)C)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


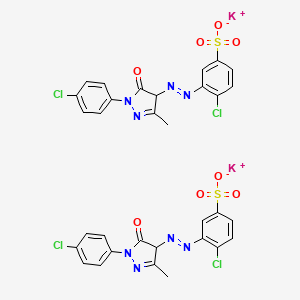
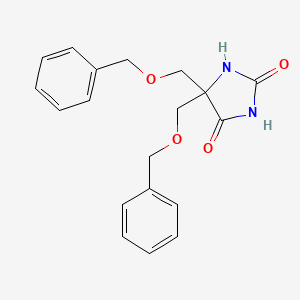
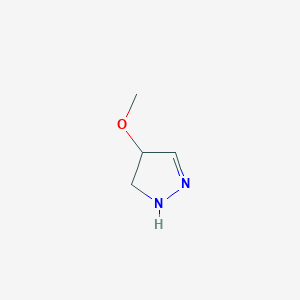

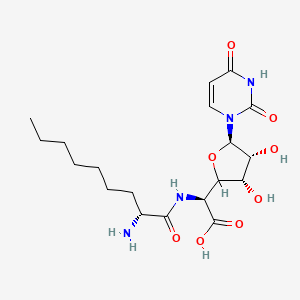
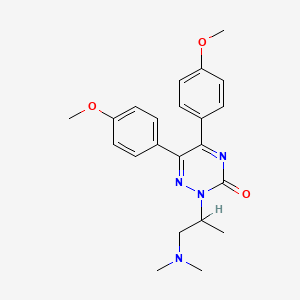
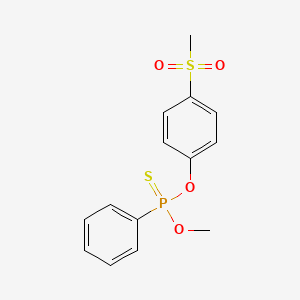
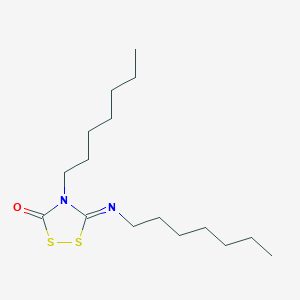
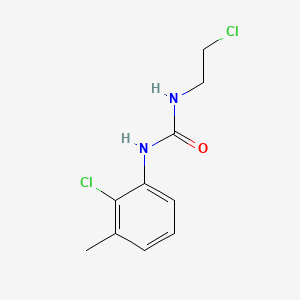
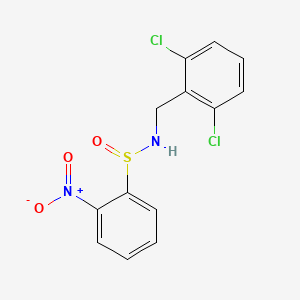

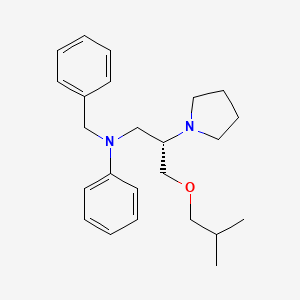
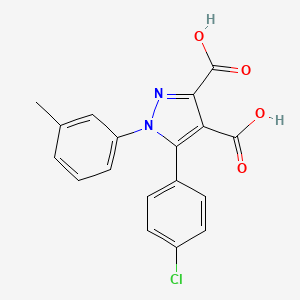
![7-Methyl-7h-dibenzo[c,h]phenothiazine](/img/structure/B12791944.png)
